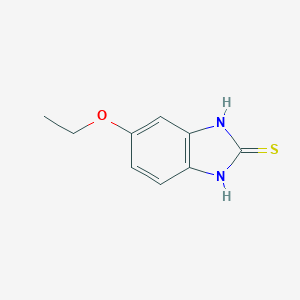

5-Ethoxy-2-mercaptobenzimidazole

Overview

Description

5-Ethoxy-2-mercaptobenzimidazole is an organic compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . It appears as a white to yellowish crystalline solid or powder . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-mercaptobenzimidazole can be achieved through several methods. One common method involves the reaction of p-nitroaniline with ether and sulfuric acid sulfonyl chloride to generate a sulfuric acid ester. This is followed by a nucleophilic substitution reaction with mercaptoformic acid, and the final product is purified by alkali treatment and crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reduction of 2-nitro-p-phenetidine by sodium dithionite, followed by cyclization with potassium ethylxanthate . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It undergoes nucleophilic substitution reactions, particularly with alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Alkyl halides and bases like potassium carbonate are commonly used.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

5-Ethoxy-2-mercaptobenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-mercaptobenzimidazole involves its interaction with molecular targets such as enzymes and receptors. It is known to bind to the minor groove of DNA, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxy-2-mercaptobenzimidazole

- 2-Mercaptobenzimidazole

- 5-Ethoxy-1H-benzimidazole-2-thiol

Uniqueness

5-Ethoxy-2-mercaptobenzimidazole is unique due to its ethoxy group at the 5-position, which enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions . This makes it more versatile in synthetic applications compared to its analogs.

Biological Activity

5-Ethoxy-2-mercaptobenzimidazole (5-Et-2-MBI) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of 5-Et-2-MBI, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of 5-Et-2-MBI typically involves methods such as the Mannich reaction, alkylation with halogenated compounds, and other organic transformations. Characterization of synthesized compounds is performed using techniques like NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structural integrity and purity.

Biological Activities

Research indicates that 5-Et-2-MBI exhibits a wide range of biological activities including:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of 5-Et-2-MBI show significant antibacterial and antifungal properties. For instance, a study reported that new amino acetylenic derivatives exhibited good antibacterial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 31.25 µg/ml and excellent antifungal activity against Candida albicans with an MIC of 31.25 µg/ml .

- Anti-inflammatory Activity : The anti-inflammatory effects of 5-Et-2-MBI derivatives were evaluated using the hind paw edema method in animal models. These compounds showed significant reduction in inflammation compared to standard drugs like diclofenac sodium .

- Antioxidant Activity : In vitro studies have shown that certain derivatives possess strong free radical scavenging abilities, with one compound demonstrating an IC50 value of 131.50 µM in DPPH scavenging assays .

- Enzyme Inhibition : Some derivatives have been assessed for their ability to inhibit α-glucosidase, an enzyme linked to diabetes management. One compound showed promising inhibition potential with an IC50 value of 352 µg/ml .

Table 1: Biological Activities of 5-Et-2-MBI Derivatives

The mechanisms underlying the biological activities of 5-Et-2-MBI involve interactions at the molecular level with various biological targets. For instance:

- Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Mechanism : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological profile of 5-Et-2-MBI. Preliminary studies indicate that it may cause skin irritation and respiratory issues upon exposure . Future research should focus on detailed toxicity assessments to ensure safety for clinical applications.

Properties

IUPAC Name |

5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSCBOFBIYZVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355078 | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55489-15-1 | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimicrobial activity of 5-Ethoxy-2-mercaptobenzimidazole derivatives?

A1: Research suggests that introducing amino acetylenic groups to this compound can enhance its antimicrobial properties. Specifically, derivatives of this compound demonstrated good antibacterial activity against Bacillus subtilis []. Furthermore, the derivative 5-ethoxy-2-{[4-(2,6-dimethylpiperidin- 1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole showed excellent antifungal activity against Candida albicans [].

Q2: What is the proposed mechanism of action for the antibacterial activity of electroneutral this compound-modified gold nanoparticles?

A3: Research indicates that electroneutral MMB-AuNPs exert their antibacterial effect through a multi-pronged approach. These nanoparticles appear to disrupt the integrity of bacterial cell membranes, impacting membrane potential and leading to a decrease in ATP levels []. This ultimately results in bacterial death, highlighting the potential of these nanoparticles as a novel antibacterial agent.

Q3: How does this compound interact with antimony(III) iodide to form complexes, and what are their potential biological applications?

A4: this compound (EtMBZIM) acts as a ligand, coordinating with antimony(III) iodide to form complexes with intriguing structural motifs. Crystallographic analysis revealed the formation of a dimeric complex, {.H(2)O} []. In this complex, each antimony atom adopts a square pyramidal geometry, with two EtMBZIM ligands coordinating via their sulfur atoms []. This complex, along with other antimony(III) iodide complexes with thioamide ligands, has shown moderate cytostatic activity against various tumor cell lines and influence upon the catalytic peroxidation of linoleic acid by the enzyme Lipoxygenase (LOX) []. This suggests potential applications in anticancer and anti-inflammatory therapies.

Q4: How can computational chemistry contribute to understanding the biological activity of this compound-containing compounds?

A5: Computational models, such as multivariant linear regression (MLR) and artificial neural networks (ANN), have been successfully employed to predict the biological activity of this compound-containing complexes []. By considering experimental data like 50% inhibitory concentration (IC50) values, these models can establish relationships between the molecular structure and biological activity, guiding the design of novel compounds with enhanced efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.